![molecular formula C7H6BrN3 B3218669 5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1190311-18-2](/img/structure/B3218669.png)
5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine
Übersicht
Beschreibung
5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine is a chemical compound that belongs to the pyrrolopyridine family. It is a heterocyclic compound that has a pyrrole and pyridine ring in its structure. This compound has gained significant attention in scientific research due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as protein kinases. This inhibition leads to the disruption of cellular signaling pathways, which can result in the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine have been extensively studied. It has been found to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells. Additionally, it has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine in lab experiments include its ability to induce apoptosis in cancer cells and its neuroprotective effects. However, the limitations of using this compound include its toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine. One direction is the development of more efficient synthesis methods for this compound. Another direction is the study of its potential use in the treatment of other diseases, such as cardiovascular disease. Additionally, the study of its mechanism of action and its interaction with other compounds may lead to the development of more effective drugs.
Wissenschaftliche Forschungsanwendungen
5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine has been extensively studied for its potential use in medicinal chemistry. It has been found to have anti-cancer properties and has been used in the development of anti-cancer drugs. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-2-1-5-7(11-6)4(9)3-10-5/h1-3,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNBWCGFRVZFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



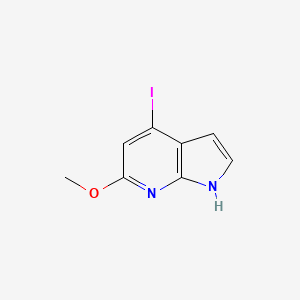
![7-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3218596.png)
![3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B3218602.png)
![3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3218614.png)
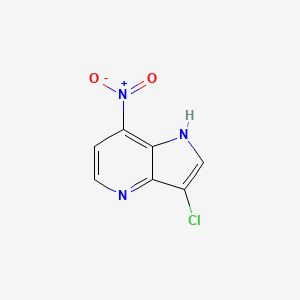
![3-bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218628.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3218635.png)
![3,5-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218643.png)
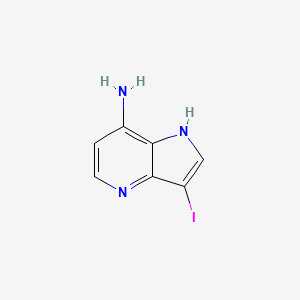
![1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid](/img/structure/B3218671.png)
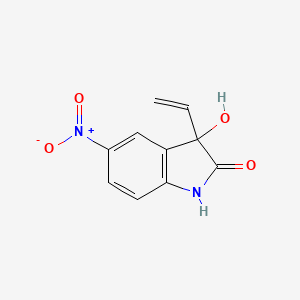
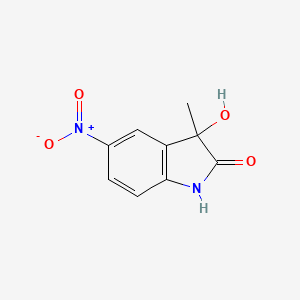
![3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218679.png)
